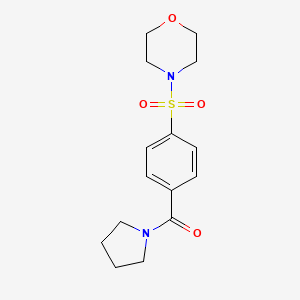

![molecular formula C20H20FN3O3S2 B2639243 4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 330189-15-6](/img/structure/B2639243.png)

4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” is likely to be a synthetic organic compound. It contains several functional groups including a benzamide, a thiazole, a fluorophenyl group, and a diethylsulfamoyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and thiazole rings suggests that the compound may have a planar structure. The fluorophenyl group could introduce some polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amide group might be susceptible to hydrolysis, while the thiazole ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Biological Activities

Antimicrobial and Antifungal Properties : Research has extended the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, leading to the synthesis of compounds with significant antimicrobial and antifungal activities. These activities were observed against both Gram-positive and Gram-negative bacteria, as well as Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).

Anticancer Evaluation : A series of substituted benzamides were synthesized and evaluated for anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Most of the compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Potential Therapeutic Applications

Antipsychotic Potential : Compounds with a similar structural motif have been evaluated for their antipsychotic-like profile in behavioral animal tests. Interestingly, these compounds did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic therapy, which could potentially reduce the risk of extrapyramidal side effects associated with traditional antipsychotics (Wise et al., 1987).

Antiproliferative Activities : Pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against HeLa and C6 cell lines. Some compounds exhibited promising broad-spectrum antitumor activity, highlighting their potential as candidates for anticancer drug development (Mert et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S2/c1-3-24(4-2)29(26,27)17-11-7-15(8-12-17)19(25)23-20-22-18(13-28-20)14-5-9-16(21)10-6-14/h5-13H,3-4H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMNHSMJLCGRLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B2639164.png)

![N-(4-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2639169.png)

![3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639170.png)

![3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2639171.png)

![4-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2639176.png)

![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2639177.png)

![N-butyl-3-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2639178.png)

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639182.png)